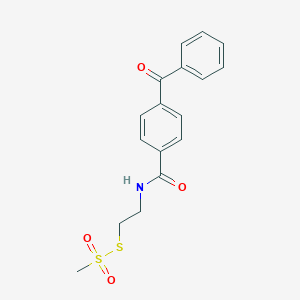

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

説明

Synthesis Analysis

Benzophenones, including derivatives similar to Benzophenone-4-carboxamidoethyl Methanethiosulfonate, can be synthesized through various chemical methods. A study on the synthesis of related compounds found that benzophenone derivatives can be obtained by the oxidation of corresponding precursors, leading to different structural modifications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Molecular Structure Analysis

Benzophenones typically have planar molecular structures, which contribute to their chemical properties. Research on related compounds has revealed that these structures can be packed in various arrangements like herringbone or "pitched" π-stacking, influencing their physical properties and applications in fields like organic semiconductors (Wang, Nakamura, Sugino, & Takimiya, 2017).

Chemical Reactions and Properties

The chemical reactivity of benzophenone derivatives, including the potential for nucleophilic addition reactions, is an area of interest. For example, one study reported on the reactions of benzophenone derivatives with sulfur- and oxygen-containing nucleophiles, leading to various products (Pouzet et al., 1998).

Physical Properties Analysis

Benzophenone derivatives have unique physical properties that are influenced by their molecular structure. For instance, the planar structure of these compounds can result in high mobility when used in certain applications like single-crystal organic field-effect transistors (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of benzophenones are largely determined by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical transformations, leading to diverse molecules with potential applications in areas like π-conjugated materials for organic electronics (Arroyave, Richard, & Reynolds, 2012).

科学的研究の応用

Biochemical Applications : Benzophenone photophores, like those found in Benzophenone-4-carboxamidoethyl Methanethiosulfonate, are used in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. They are suitable for both novice and expert photolabelers (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Interaction with Ions : The interaction of triplet benzophenone-4-carboxylate with halide and pseudohalide ions leads to the formation of termolecular exciplexes. This interaction can affect the stability of organic compounds (Hurley, Linschitz, & Treinin, 1988).

Photoprotection and Absorption : Sunscreens containing benzophenone derivatives, such as benzophenone-3, show increased absorption and excretion in human plasma and urine after repeated application. This impacts their effectiveness in absorbing ultraviolet radiation (Janjua, Kongshoj, Andersson, & Wulf, 2008).

Environmental and Health Concerns : Benzophenone derivatives used as UV filters can pass through the placental barrier, affecting the fetal environment. Additionally, their presence in human serum suggests potential exposure risks and possible endocrine system interference (Vela-Soria et al., 2011).

Phototoxic Properties : Minor changes in the molecular structure of benzophenone derivatives can significantly alter their phototoxic properties. This is crucial in the development of products like sunscreens and other skincare products (Placzek, Dendorfer, Przybilla, Gilbertz, & Eberlein, 2013).

Phosphorescence Properties : Studies on the phosphorescence of benzophenone at enzyme active sites reveal unusual resistance to quenching, suggesting a rigid substrate environment, which is significant for biochemical and pharmacological research (Gioannini & Campbell, 1980).

作用機序

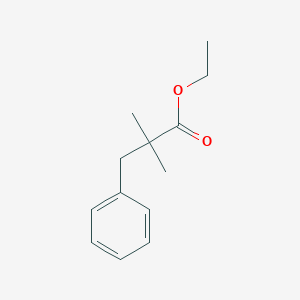

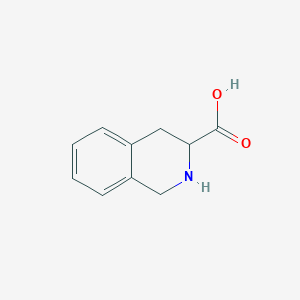

Target of Action

Benzophenone-4-carboxamidoethyl Methanethiosulfonate is a membrane-permeable and bifunctional conjugate . It contains a photo-reactive benzophenone group and an MTS function for SH coupling . The primary targets of this compound are likely to be proteins or other biomolecules within the cell that contain sulfhydryl (-SH) groups, given its MTS function .

Mode of Action

The compound interacts with its targets through two main functionalities. The photo-reactive benzophenone group can form covalent bonds with nearby molecules upon exposure to light . The MTS function allows it to form stable thioether bonds with molecules containing -SH groups . These interactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Given its bifunctional nature, it is likely to affect multiple pathways depending on the specific targets it interacts with .

Pharmacokinetics

Its membrane-permeable nature suggests that it may be readily absorbed and distributed within biological systems .

Result of Action

The molecular and cellular effects of Benzophenone-4-carboxamidoethyl Methanethiosulfonate’s action would depend on the specific targets it interacts with. Its ability to form covalent bonds with these targets could potentially alter their function, leading to various downstream effects .

Action Environment

Environmental factors such as light exposure and the presence of -SH groups could influence the action, efficacy, and stability of Benzophenone-4-carboxamidoethyl Methanethiosulfonate. Light exposure is necessary for the activation of the photo-reactive benzophenone group . The presence and accessibility of -SH groups in the environment would influence the compound’s ability to form thioether bonds .

特性

IUPAC Name |

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXLJAIGUUOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401050 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887352-65-0 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

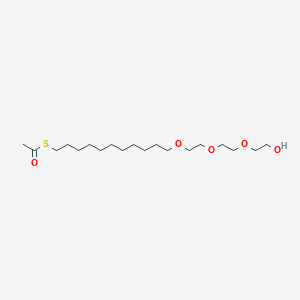

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

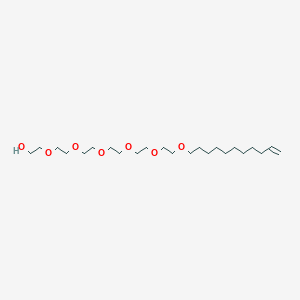

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)